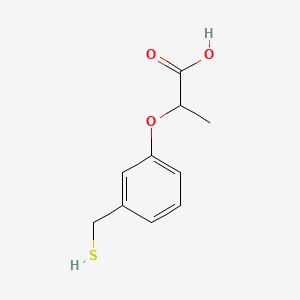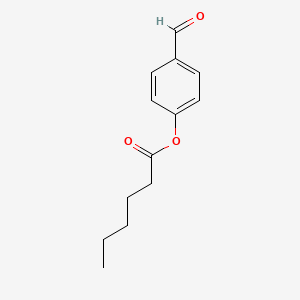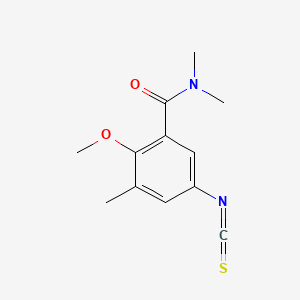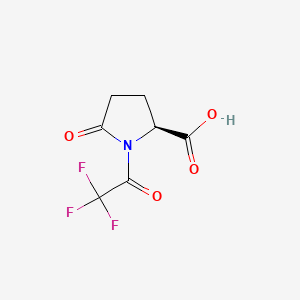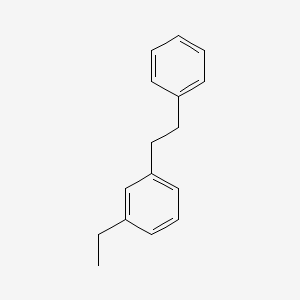
Ethyl hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hydrogen 2-octadecenylsuccinate is an organic compound with the molecular formula C24H44O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an ethyl group and another by an octadecenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with ethanol and octadecenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time, ensures the consistent production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted esters or ethers
Aplicaciones Científicas De Investigación
Ethyl hydrogen 2-octadecenylsuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of ethyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cell membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl hydrogen 2-octadecenylsuccinate can be compared with other similar compounds such as:
Ethyl hydrogen succinate: Lacks the octadecenyl group, making it less hydrophobic.
Octadecenyl succinate: Lacks the ethyl group, affecting its solubility and reactivity.
Ethyl octadecenyl succinate: Contains both ethyl and octadecenyl groups but in different positions, leading to variations in chemical properties .
This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
93882-69-0 |
|---|---|
Fórmula molecular |
C24H44O4 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(E)-2-(2-ethoxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C24H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)27)21-23(25)28-4-2/h18-19,22H,3-17,20-21H2,1-2H3,(H,26,27)/b19-18+ |
Clave InChI |
OVVSAGZUERWKOI-VHEBQXMUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




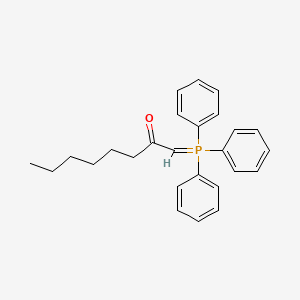
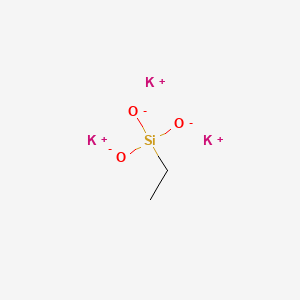
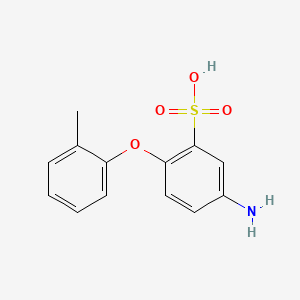
![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)

